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Compound of Interest

Compound Name: 1,2-Dibromohexafluoropropane

Cat. No.: B046708

An In-Depth Technical Guide to 1,2-Dibromohexafluoropropane: Synthesis, Properties, and
Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-dibromo-1,1,2,3,3,3-
hexafluoropropane, a halogenated propane derivative. With full editorial control, this document
Is structured to deliver not just data, but actionable insights grounded in established chemical
principles. It is intended for professionals in research and development who require a deep
understanding of this compound's chemical behavior, from synthesis to potential applications.

Core Molecular and Physical Properties

1,2-Dibromohexafluoropropane is a significant compound in the realm of fluorinated organic
chemistry. Its unique properties, derived from the presence of both bromine and fluorine atoms,
make it a subject of interest for various specialized applications.[1]

Molecular Identity

e Chemical Formula: C3BrzFs[2][3]

e Molecular Weight: 309.83 g/mol [2][3]
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e |[UPAC Name: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane[2]
o CAS Registry Number: 661-95-0[2][3]

This structure, featuring a propane backbone with vicinal bromine atoms and extensive
fluorination, results in a high-density, low-volatility liquid with notable chemical stability.[1]

Physicochemical Data

The physical properties of 1,2-dibromohexafluoropropane are largely dictated by the heavy
halogen atoms and strong C-F bonds.

Property Value Source(s)
Molecular Formula CsBrzFe PubChem[2], NIST[3]
Molecular Weight 309.83 g/mol PubChem[2], NIST[3]
Appearance Colorless liquid CymitQuimica[1]
Boiling Point 71-72 °C Fisher Scientific
Density 2.169 g/cm3 ChemicalBook[4]
CAS Number 661-95-0 PubChem[2], NIST[3]

Synthesis of 1,2-Dibromohexafluoropropane

The primary industrial synthesis of 1,2-dibromohexafluoropropane is achieved through the
electrophilic addition of elemental bromine to hexafluoropropene (HFP).[5] This reaction is
characteristic of the chemistry of alkenes, where the electron-rich double bond is susceptible to
attack by electrophiles.[6][7][8][9][10]

Reaction Mechanism: Electrophilic Addition

The reaction proceeds via a well-established electrophilic addition mechanism. The electron
density of the 1t-bond in hexafluoropropene induces a dipole in the approaching bromine
molecule, rendering one bromine atom electrophilic (&+). This electrophilic bromine is attacked
by the alkene, leading to the formation of a cyclic bromonium ion intermediate and a bromide
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ion. The subsequent nucleophilic attack by the bromide ion on one of the carbon atoms of the
cyclic intermediate opens the ring to yield the final vicinal dibromide product.[6][7][8][9][10]
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Caption: Electrophilic addition of bromine to hexafluoropropene.

Laboratory-Scale Synthesis Protocol

While industrial synthesis may be continuous, a batch-wise laboratory preparation can be
outlined based on the principles described in the patent literature.[5] The reaction is initiated in
the presence of a small amount of the final product, which helps to facilitate the initial stages.[5]

Materials:

Hexafluoropropene (gas)

Elemental Bromine (liquid)

1,2-Dibromohexafluoropropane (for initiation)

A suitable reaction vessel (e.g., a three-necked flask) equipped with a gas inlet, a dropping

funnel, and a reflux condenser.

Procedure:
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o Charge the reaction vessel with liquid bromine and a small amount (1-10% by weight relative
to bromine) of 1,2-dibromohexafluoropropane.[5]

e Cool the mixture and slowly bubble hexafluoropropene gas through the liquid.

e The reaction is spontaneous and exothermic; maintain the temperature in the range of 20-70
°C.[5]

e The disappearance of the red-brown color of bromine indicates the reaction is proceeding
towards completion.

Upon completion, the crude product can be purified.

Purification of the Product

Post-synthesis, the crude product may contain unreacted bromine or other impurities. A
standard purification workflow for halogenated compounds is advised.
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Caption: General purification workflow for 1,2-dibromohexafluoropropane.

Spectroscopic Characterization
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Characterization of 1,2-dibromohexafluoropropane relies on standard spectroscopic
techniques. The presence of fluorine makes °F NMR a particularly powerful tool.

NMR Spectroscopy (**C and *°F)

» 19F NMR: Due to the high natural abundance and sensitivity of the 1°F nucleus, °F NMR is
highly informative.[11][12] The spectrum is expected to show distinct signals for the CFs3,
CFBr, and CFzBr groups. The chemical shifts are sensitive to the electronic environment,
with electron-withdrawing bromine atoms causing deshielding.[13][14]

e 13C NMR: Each of the three carbon atoms is chemically inequivalent and should produce a
distinct signal. The signals will be split by the attached fluorine atoms (C-F coupling).

Expected NMR Chemical Shift Ranges:
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Typical Chemical

Nucleus Functional Group . Notes
Shift Range (ppm)
Relative to CFCls.[14]
The electron-
withdrawing effect of
19F -CFs +40 to +80 _
the adjacent CFBr
group will influence
the exact shift.
Relative to CFCls.[14]
The attached bromine
-CF2- +80 to +140 _ _
will cause a downfield
shift.
Relative to CFCls.[14]
The attached bromine
>CF- +140 to +250 _ _
will cause a downfield
shift.
Relative to TMS.[15]
The presence of
) multiple fluorine atoms
13C C-X (Alkyl Halide) 55-80

will significantly shift
these carbons

downfield.

Aliphatic Carbons 10-40

Relative to TMS.[16]
The trifluoromethyl
carbon will be in this
region but shifted and
split by fluorine.

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is suitable for analyzing this volatile compound. The

mass spectrum will show a molecular ion peak, but the most characteristic feature will be the

isotopic pattern of the bromine atoms. Naturally occurring bromine consists of two isotopes,

79Br and 81Br, in an approximate 1:1 ratio. Therefore, any fragment containing two bromine
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atoms will exhibit a characteristic M, M+2, M+4 pattern with a relative intensity ratio of roughly
1:2:1.

Expected Fragmentation Patterns:

e a-cleavage: Cleavage of the C-C bond adjacent to a bromine atom is a common
fragmentation pathway for alkyl halides.

o Loss of Halogen: Loss of a bromine radical (Bre) or a fluorine radical (Fe) is expected. The
loss of fragments with mass units of 19 (F) or 20 (HF) can be indicative of fluorinated
compounds.[17]

Reactivity and Potential Applications

The chemical reactivity of 1,2-dibromohexafluoropropane is dominated by the two C-Br
bonds, which are significantly weaker than the C-F and C-C bonds.

Chemical Reactivity

» Dehalogenation: Vicinal dibromides can undergo dehalogenation with reagents like zinc dust
or sodium iodide to form alkenes. In this case, the product would be hexafluoropropene.

» Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although the
strong electron-withdrawing effect of the fluorine atoms may deactivate the adjacent carbon
to Sn2 attack.

e Precursor for Organometallic Reagents: It could potentially be used to form Grignard or
organolithium reagents, although the presence of multiple halogens can complicate these
reactions.

Applications

While not extensively documented in drug development literature, the properties of 1,2-
dibromohexafluoropropane suggest several niche applications:

o Chemical Intermediate: Its primary use is likely as a building block in the synthesis of other
complex fluorinated molecules.[1] The two bromine atoms provide reactive handles for
further chemical modification.
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e Specialized Solvent: Its high density and chemical stability make it a candidate for use as a
specialized solvent for certain reactions or extractions.[1]

» 9F NMR Reference or Probe: In the context of drug discovery, fluorinated compounds are
widely used in 1°F NMR screening to study ligand-protein interactions.[13] While this specific
molecule's use is not explicitly documented, similar small, fluorinated molecules serve as
valuable tools in this field.

o Other Industrial Uses: There is a mention of its use in the manufacturing of fire-extinguishing
microcapsules.[4]

Safety and Handling

As a polyhalogenated compound, 1,2-dibromohexafluoropropane requires careful handling.

e Hazards: It is classified as an irritant and is toxic if swallowed, in contact with skin, or if
inhaled.

» Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including gloves, safety goggles, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents.

Conclusion

1,2-Dibromohexafluoropropane is a well-defined chemical entity with established physical
properties and a clear synthetic route. Its utility for researchers lies primarily in its role as a
fluorinated building block, offering reactive sites for the introduction of perfluorinated moieties
into larger molecules. While direct applications in drug development are not prominent, its
relevance to *°F NMR and the broader field of medicinal chemistry of fluorinated compounds is
clear. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe
and effective use in a research setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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